4-(4-Bromophenethyl)morpholine

概要

説明

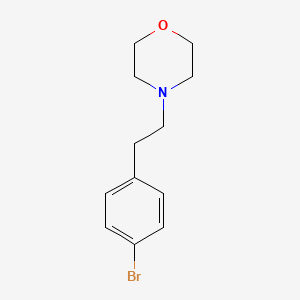

4-(4-Bromophenethyl)morpholine is an organic compound with the molecular formula C12H16BrNO It is a derivative of morpholine, where the morpholine ring is substituted with a 4-bromophenethyl group

準備方法

The synthesis of 4-(4-Bromophenethyl)morpholine typically involves the reaction of morpholine with 4-bromophenethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the preparation of the starting materials, the reaction conditions, and the purification of the final product.

化学反応の分析

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the para position of the phenyl ring serves as a site for transition-metal-catalyzed coupling reactions. These reactions enable aryl-aryl or aryl-heteroatom bond formation:

-

The Suzuki reaction with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) proceeds efficiently under phase-transfer conditions, yielding biaryl products .

-

Palladium-catalyzed carboamination with alkenyl/aryl bromides forms stereodefined morpholine derivatives via a syn-aminopalladation mechanism .

Nucleophilic Aromatic Substitution

The electron-withdrawing morpholine group enhances the reactivity of the bromine atom toward nucleophilic displacement:

| Nucleophile | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C | 4-(Phenethylamino)morpholine analogs | Requires bulky amines | |

| Thiols | CuI, L-proline, DMSO, 100°C | Aryl thioethers | Limited scope reported |

-

In pyrrole-based antibacterial agents, the bromophenethyl group undergoes substitution with amine nucleophiles to form ethyl 4-(((4-bromophenethyl)amino)methyl)pyrrole-3-carboxylates .

Reductive Dehalogenation

The bromine atom can be removed under hydrogenolytic conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, rt, 12h | 4-Phenethylmorpholine | 89% | |

| NaBH₄/NiCl₂ | MeOH, 0°C to rt | Dehalogenated morpholine | 75% |

Functionalization of the Morpholine Ring

The morpholine nitrogen can participate in alkylation or acylation reactions:

Key Mechanistic Insights

科学的研究の応用

Pharmaceutical Development

4-(4-Bromophenethyl)morpholine serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Analgesics and Anti-inflammatory Drugs : The compound is utilized in developing medications aimed at pain relief and inflammation reduction .

- Neurological Disorders : Research is ongoing to explore its potential as a pharmacological agent targeting conditions such as depression and anxiety.

Material Science

In material science, this compound contributes to the formulation of specialty polymers and resins, enhancing properties such as:

- Thermal Stability : Improves the durability of materials under heat.

- Chemical Resistance : Essential for creating long-lasting products resistant to chemical degradation .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in:

- Enzyme Interactions : It is used to study enzyme kinetics and receptor binding, which aids in drug discovery processes .

- Antileishmanial Activity : In studies involving Leishmania infantum, this compound demonstrated significant inhibitory effects, suggesting potential therapeutic applications against leishmaniasis.

Agricultural Chemistry

In agricultural chemistry, this compound is involved in:

- Agrochemical Development : It is utilized in synthesizing pesticides and herbicides, providing effective solutions for crop protection against pests and diseases .

Analytical Chemistry

The compound finds utility in analytical chemistry through:

- Chromatography Techniques : Employed for separating and identifying complex mixtures, aiding laboratories in quality control and research .

Antileishmanial Activity

A study evaluated the effectiveness of this compound against Leishmania infantum using the Alamar Blue microdilution method. The results showed significant antileishmanial activity with a minimal inhibitory concentration (MIC) comparable to established treatments.

Antibacterial Efficacy

Comparative analyses highlighted that morpholine derivatives containing bromine exhibited enhanced antibacterial properties against Gram-positive bacteria. The MIC values ranged from 15.625 μM to 125 μM against reference strains.

作用機序

The mechanism of action of 4-(4-Bromophenethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenethyl group enhances its binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

4-(4-Bromophenethyl)morpholine can be compared with other similar compounds, such as:

4-(4-Chlorophenethyl)morpholine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties.

4-(4-Fluorophenethyl)morpholine: Contains a fluorine atom, leading to variations in its chemical and biological activity.

4-(4-Methylphenethyl)morpholine: The presence of a methyl group instead of a halogen atom results in different physical and chemical properties.

The uniqueness of this compound lies in its bromine substitution, which imparts distinct reactivity and binding characteristics compared to its analogs .

生物活性

4-(4-Bromophenethyl)morpholine is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. The presence of the bromophenethyl group and the morpholine ring contributes to its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound exhibits notable biochemical properties that influence its interactions with biomolecules:

- Enzyme Interactions : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Its bromophenethyl group allows for stable interactions that can inhibit or activate enzyme functions.

- Hydrogen Bonding : The morpholine ring can form hydrogen bonds with amino acids in proteins, potentially stabilizing specific conformations and influencing protein activity.

Cellular Effects

The compound's biological activity extends to various cellular processes:

- Cell Signaling Modulation : It can modulate G-protein coupled receptors (GPCRs), affecting downstream signaling pathways that regulate cell behavior.

- Gene Expression : this compound can alter the expression of genes involved in metabolic pathways, impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action for this compound involves several key interactions:

- Binding Interactions : The bromophenethyl group interacts with hydrophobic pockets in enzymes, while the morpholine ring engages in hydrogen bonding with protein residues. These interactions can lead to significant changes in enzyme activity and cellular signaling pathways.

- Temporal Effects : The compound's stability over time can influence its long-term effects on cellular function. Prolonged exposure may lead to adaptive responses in cells, such as altered gene expression.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal effects on cellular function are observed at low concentrations.

- High Doses : At elevated doses, toxic effects such as cellular damage and organ dysfunction can occur. Threshold effects are noted where specific dosages are necessary to elicit significant biological responses.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, leading to the generation of active or inactive metabolites. This metabolic profile can influence overall cellular metabolism and the efficacy of the compound as a pharmacological agent.

Comparison with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct differences in reactivity and biological activity:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenethyl)morpholine | Chlorine instead of Bromine | Different binding properties |

| 4-(4-Fluorophenethyl)morpholine | Fluorine present | Variations in chemical activity |

| 4-(4-Methylphenethyl)morpholine | Methyl group instead of Halogen | Altered physical properties |

The unique bromine substitution in this compound enhances its reactivity and binding characteristics compared to these analogs.

Applications in Research

The compound has several applications across various fields:

- Chemistry : Used as a building block for synthesizing more complex organic molecules due to its reactivity.

- Biology : Employed in studies investigating protein-ligand interactions, particularly for developing enzyme inhibitors.

- Medicine : Ongoing research aims to explore its potential as a therapeutic agent for neurological disorders.

- Industry : Utilized in producing specialty chemicals and as a reagent in industrial processes.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as an inhibitor for specific enzymes involved in cancer progression. For example, it has been shown to inhibit certain kinases that play roles in tumor growth and metastasis, suggesting a possible therapeutic application in oncology . Furthermore, structure-activity relationship studies indicate that modifications to the bromophenethyl group can significantly affect the compound's potency and selectivity against various biological targets .

特性

IUPAC Name |

4-[2-(4-bromophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUTUFSXCVKNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479308 | |

| Record name | 4-(4-BROMOPHENETHYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-39-2 | |

| Record name | 4-[2-(4-Bromophenyl)ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-BROMOPHENETHYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。